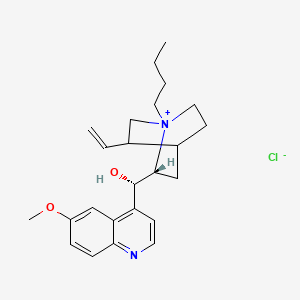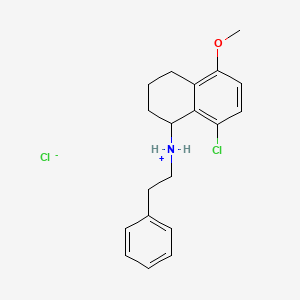![molecular formula C17H12CaClN3O6S2 B13783480 calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 65152-16-1](/img/structure/B13783480.png)
calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its complex molecular structure, which includes a calcium ion coordinated with a diazenyl group and sulfonate groups, contributing to its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-amino-2-naphthol-4-sulfonic acid in an alkaline medium. This step forms the azo compound.
Calcium Salt Formation: Finally, the azo compound is treated with calcium chloride to precipitate the calcium salt of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is usually isolated by filtration, washed, and dried to obtain a high-purity dye .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Major Products
Oxidation: Formation of sulfonic acids and nitro compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The sulfonate groups enhance its solubility in water, making it suitable for various applications. The calcium ion plays a role in stabilizing the structure and enhancing its binding properties in certain applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pigment Red 482: Another azo dye with similar applications but different substituents on the aromatic rings.
Pigment Red 481: Similar in structure but with variations in the sulfonate groups and metal ions.
Uniqueness
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific combination of substituents, which confer distinct color properties and solubility characteristics. Its stability and ease of synthesis make it a preferred choice in various industrial applications .
Eigenschaften
CAS-Nummer |
65152-16-1 |
|---|---|
Molekularformel |
C17H12CaClN3O6S2 |
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14ClN3O6S2.Ca/c1-9-6-15(28(22,23)24)14(7-12(9)18)21-20-13-8-16(29(25,26)27)17(19)11-5-3-2-4-10(11)13;/h2-8H,19H2,1H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
InChI-Schlüssel |
RXBBZSCCJAVCHV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
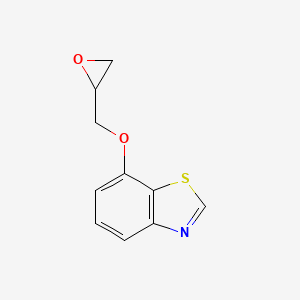


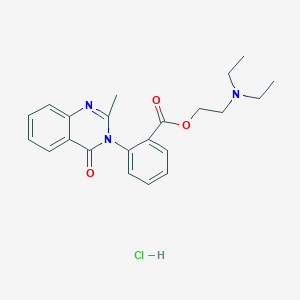
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
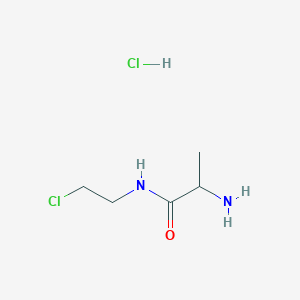
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
